-Bromo-2-fluoroaniline can be synthesized through various methods, including:
These methods offer different advantages and disadvantages in terms of yield, reaction time, and ease of execution. The choice of method often depends on the specific needs and resources available in the research setting.
The primary application of 3-bromo-2-fluoroaniline in scientific research lies in the synthesis of more complex molecules, particularly:
Ongoing research explores the potential of 3-bromo-2-fluoroaniline derivatives in various fields, including:
3-Bromo-2-fluoroaniline is an organic compound with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol. It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 2-position of the aniline structure. This compound is primarily utilized in various chemical syntheses, including the production of boronic acid derivatives, which are significant in medicinal chemistry and material science .
Currently, there is no scientific research readily available describing a specific mechanism of action for 3-bromo-2-fluoroaniline itself. However, its significance lies in its potential use as a precursor for the synthesis of more complex molecules with targeted mechanisms of action. For instance, research suggests its application in the development of RIG-1 agonists, which are molecules that activate a specific immune signaling pathway to potentially treat cell proliferation disorders [].
The synthesis of 3-bromo-2-fluoroaniline typically involves reducing 3-bromo-2-fluoronitrobenzene using tin(II) chloride in dioxane under acidic conditions, followed by purification steps .
3-Bromo-2-fluoroaniline exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes such as CYP1A2. This property suggests potential applications in pharmacology, particularly in drug metabolism studies . Additionally, it has been investigated for its effects on various biological systems, contributing to its role as a building block in pharmaceutical research.
The synthesis of 3-bromo-2-fluoroaniline can be achieved through several methods:
3-Bromo-2-fluoroaniline finds applications in various fields:
Several compounds share structural similarities with 3-bromo-2-fluoroaniline. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
4-Bromo-5-fluorobenzene-1,2-diamine | 0.90 | Contains two amine groups; different substitution pattern. |
5-Bromo-3-fluorobenzene-1,2-diamine | 0.88 | Different position of bromine and fluorine; used in similar applications. |
4-Amino-3-fluorophenyl boronic acid | 0.85 | A derivative used extensively in cross-coupling reactions. |
4-Fluoroaniline | 0.80 | Lacks bromine; simpler structure with distinct properties. |
These compounds highlight the unique positioning and functional groups present in 3-bromo-2-fluoroaniline, making it particularly valuable for specific chemical transformations and biological interactions .
Acute Toxic;Irritant